CID-797718 is classified as a small molecule inhibitor of protein kinase D (PKD), which plays a crucial role in various cellular processes including cell growth and survival. It is a byproduct of the synthesis of CID-755673, another compound with similar biological activity. CID-797718 has been noted for its moderate PKD inhibitory activity, making it a subject of interest in structure-activity relationship studies aimed at enhancing its potency and selectivity against PKD1 .
The synthesis of CID-797718 involves several key steps that include cyclization reactions and functional group transformations. The process begins with specific precursors that undergo reactions to form the core structure of the compound. Modifications such as the introduction of hydroxyl groups or other substituents are also performed to optimize the compound's activity.
Notably, attempts to enhance the activity of CID-797718 through various substitutions have often resulted in diminished PKD1 inhibition, indicating that the original structure may represent an optimal configuration for binding .
CID-797718 exhibits a complex molecular structure characterized by a chromenopyridine scaffold. The specific arrangement of atoms allows for interactions with the target kinase. The compound's molecular formula is C₁₄H₁₃N₃O₂S, and it features functional groups that contribute to its biological activity.
The structural analysis indicates that modifications to certain groups can significantly impact the compound's potency; for example, alterations to the phenolic hydroxyl group or the lactam ring size have been shown to affect inhibitory activity against PKD1 .
CID-797718 participates in various chemical reactions primarily focused on enhancing its biological efficacy. These include:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for successful synthesis and must be optimized to yield high-purity products.
The mechanism of action for CID-797718 involves the inhibition of protein kinase D, which is implicated in multiple signaling pathways related to cell proliferation and survival. By inhibiting PKD activity, CID-797718 disrupts these pathways, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells.
Research indicates that CID-797718 is less potent than its parent compound CID-755673 but still provides valuable insights into PKD inhibition strategies. The compound's ability to modulate kinase activity underscores its potential utility in therapeutic applications targeting cancer .
The primary application of CID-797718 lies within cancer research as an anti-cancer agent through its role as a protein kinase D inhibitor. Its moderate activity against PKD makes it a candidate for further development into more potent analogs. Additionally, studies exploring structure-activity relationships provide critical data that can inform drug design efforts aimed at enhancing selectivity and reducing off-target effects .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: